molecular formula C10H16N2O B8579613 3-Aminomethyl-6-(iso-propoxy)methyl-pyridine

3-Aminomethyl-6-(iso-propoxy)methyl-pyridine

Cat. No.: B8579613
M. Wt: 180.25 g/mol
InChI Key: LCUGLZXSFFBNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-6-(iso-propoxy)methyl-pyridine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-(propan-2-yloxymethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C10H16N2O/c1-8(2)13-7-10-4-3-9(5-11)6-12-10/h3-4,6,8H,5,7,11H2,1-2H3

InChI Key

LCUGLZXSFFBNHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=NC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of borane-THF complex (4.5 mL, 4.54 mmol, 1M solution in THF) to neat 6-(iso-propoxy)methyl-pyridine-3-carbonitrile (0.4 g, 2.27 mmol) and stir the mixture for 16 h at reflux. Cool to room temperature and stir for 48 h. Add 2N aqueous HCl (10 mL) until gas evolution stops and then concentrate in vacuo. Dissolve the crude mixture in methanol and filter through a SCX-2 column eluting with methanol followed by 3N ammonia in methanol to obtain the title compound (190 mg, 46%).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
46%

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